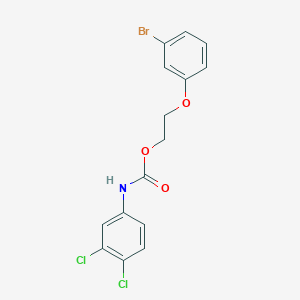
2-(3-bromophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenoxy)ethyl (3,4-dichlorophenyl)carbamate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as bromoxynil and is used as a herbicide in agriculture. However, its use in scientific research is gaining popularity due to its unique properties and potential applications.
Mecanismo De Acción
Bromoxynil works by inhibiting the enzyme photosystem II, which is involved in the process of photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development. In addition, bromoxynil has been shown to inhibit the synthesis and secretion of proteins in the endoplasmic reticulum.
Biochemical and physiological effects:
Bromoxynil has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the production of chlorophyll, which is essential for photosynthesis, and to cause oxidative stress in plants. In addition, bromoxynil has been shown to inhibit the synthesis and secretion of proteins in the endoplasmic reticulum, which can lead to a decrease in overall protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromoxynil has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also highly stable and has a long shelf life. However, there are also some limitations to its use. Bromoxynil is highly toxic and must be handled with care. It is also not very water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving bromoxynil. One area of interest is the development of new herbicides based on the structure of bromoxynil. Another area of interest is the use of bromoxynil as a tool for studying the endoplasmic reticulum and protein synthesis. Additionally, there is potential for the use of bromoxynil in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of bromoxynil involves the reaction of 3,4-dichlorophenyl isocyanate with 3-bromophenol in the presence of a base. The resulting product is then purified through recrystallization to obtain pure bromoxynil.
Aplicaciones Científicas De Investigación
Bromoxynil has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit photosynthesis in plants, making it a useful tool for studying the effects of photosynthesis on plant growth and development. Additionally, bromoxynil has been used to study the role of the endoplasmic reticulum in protein synthesis and secretion.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-10-2-1-3-12(8-10)21-6-7-22-15(20)19-11-4-5-13(17)14(18)9-11/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSXKQSQSHZELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-{2,2-propanediylbis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]}bis(5,5-dimethyl-2,4-imidazolidinedione)](/img/structure/B5028907.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B5028914.png)
![1-(2-methylphenyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5028917.png)

![2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5028923.png)
![1-{[6-(isopropylthio)hexyl]oxy}-4-methoxybenzene](/img/structure/B5028931.png)
![1-(4-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5028937.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5028941.png)

![N-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5028953.png)

![propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5028973.png)
![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)